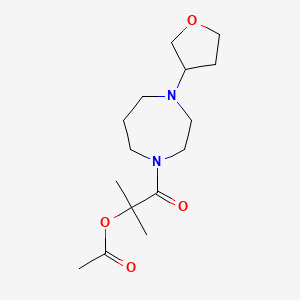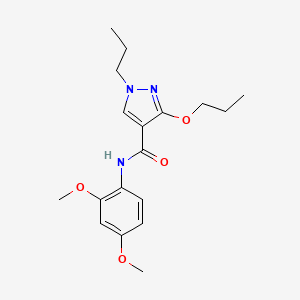![molecular formula C11H18ClN3O B2934450 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile CAS No. 923106-59-6](/img/structure/B2934450.png)
2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile” is a chemical compound with a molecular weight of 284.19 . It is a derivative of piperazine, a common structure found in many pharmaceuticals and recreational drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics . Another study reported the use of a Finkelstein transhalogenation reaction to convert an intermediate chlorine-derivative compound into its more reactive iodine-analog .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as spectroscopy . The InChI code for this compound is 1S/C10H18ClN3O2.ClH/c1-12(2)10(16)8-13-3-5-14(6-4-13)9(15)7-11;/h3-8H2,1-2H3;1H , which provides a standard way to encode the compound’s structure and can be used for further analysis.Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the conditions and reagents used. For example, it has been reported that the compound can undergo a Finkelstein transhalogenation reaction .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The melting point is between 135-138 degrees Celsius .科学研究应用
Anticancer Activity
The compound 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile has been studied for its potential anticancer properties. Similar compounds have shown activity against human colon cancer cell lines (HCT116) and mouse monocyte macrophage leukaemic cell lines (RAW 264.7) .
Antimicrobial Agents
Derivatives of similar piperazine compounds have been designed and evaluated as antimicrobial agents. These studies involve assessing the compounds’ effectiveness against various microbial strains, which could indicate potential applications for 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile in this field .
Molecular Docking
Molecular docking studies are conducted to understand how these compounds interact with biological targets at the molecular level. This information is vital for drug design and can predict the therapeutic potential of the compound .
ADME Profiling
Absorption, distribution, metabolism, and excretion (ADME) calculations are performed to predict the pharmacokinetic properties of these compounds. This helps in understanding how the compound behaves in a biological system, which is essential for developing potential medications .
Binding Data Analysis
Binding data provides insights into the affinity of the compound for certain biological targets, which is a critical factor in drug development. Studies on similar compounds can offer valuable information about the binding characteristics of 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile .
In Silico Docking Simulations
In silico docking simulations help in visualizing the interaction between the compound and target proteins. This computational approach aids in predicting the efficacy and potential side effects of the compound before it is synthesized and tested in vitro or in vivo .
Molecular Dynamics (MD) Simulations
MD simulations provide dynamic insights into how a compound interacts with biological systems over time. This can reveal stability issues or conformational changes that might affect the compound’s therapeutic potential .
安全和危害
未来方向
属性
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O/c1-9(2)10(8-13)14-3-5-15(6-4-14)11(16)7-12/h9-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOXUUYLMGOTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N1CCN(CC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2934368.png)
![2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934369.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide](/img/structure/B2934371.png)
![3-(2,4-Dimethylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B2934374.png)
![Ethyl 2-[1-(2,5-dichloropyridine-4-carbonyl)pyrrolidin-3-yl]-2-fluoroacetate](/img/structure/B2934376.png)

![methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate](/img/structure/B2934379.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4,5-triethoxybenzamide](/img/structure/B2934381.png)

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2934384.png)

![(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2934388.png)
![(E)-2-cyano-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2934389.png)